Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide
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Overview
Description
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide is a quaternary phosphonium salt that features a phosphine center bonded to a 2-hydroxyphenyl group and two tert-butyl groups, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide typically involves the reaction of di-tert-butylphosphine with 2-hydroxybenzyl chloride in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include the use of an inert atmosphere and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to ensure the stability of the intermediates and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide can undergo various chemical reactions, including:
Oxidation: The phosphine center can be oxidized to form phosphine oxides.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Complexation: The compound can form complexes with transition metals, which can be useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphonium salts, and metal-phosphine complexes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable ionic complexes.
Industry: It is used in the synthesis of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Similar in structure but with a different counterion, used in similar catalytic applications.
2,6-Di-tert-butylphenol: A related compound used as an antioxidant and stabilizer in polymers.
2,6-Di-tert-butylpyridine: Used as a proton trapping agent in polymerization reactions.
Uniqueness
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide is unique due to its specific combination of a phosphine center with a 2-hydroxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and facilitating catalytic reactions .
Properties
CAS No. |
60998-17-6 |
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Molecular Formula |
C15H26IOP |
Molecular Weight |
380.24 g/mol |
IUPAC Name |
ditert-butyl-[(2-hydroxyphenyl)methyl]phosphanium;iodide |
InChI |
InChI=1S/C15H25OP.HI/c1-14(2,3)17(15(4,5)6)11-12-9-7-8-10-13(12)16;/h7-10,16H,11H2,1-6H3;1H |
InChI Key |
ABIQNMTTZUTCND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[PH+](CC1=CC=CC=C1O)C(C)(C)C.[I-] |
Origin of Product |
United States |
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